molecular formula C12H13BrF2O B2713459 5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene CAS No. 2344678-57-3

5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene

Cat. No. B2713459
CAS RN: 2344678-57-3
M. Wt: 291.136
InChI Key: BJESLGVPDQDEMJ-UHFFFAOYSA-N
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Description

“5-(3-Bromocyclopentyl)-1,2-difluoro-3-methoxybenzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring consisting of carbon atoms with alternating single and double bonds, substituted with different functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, bromocyclopentane can be used as a starting material in various reactions . The Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Cycloalkanes, such as cyclopentane, are generally nonpolar, relatively low in reactivity, and have boiling points that increase with increasing molecular size .

Scientific Research Applications

Polymer Synthesis and Modification

Research indicates the potential use of brominated and methoxylated benzene derivatives in polymer synthesis and modification. For instance, Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to the formation of hyperbranched polymers with significant molecular weight. These polymers, containing phenolic hydroxyl groups, can be readily modified through acylation, benzylation, or silylation, showcasing the versatility of such compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organic Synthesis Methodologies

Brominated benzene derivatives have been employed in developing novel synthetic methodologies. For example, Toyota et al. (2003) demonstrated the use of a bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, in preparing low-coordinate phosphorus compounds, including diphosphene and fluorenylidenephosphine. This research highlights the role of electronic perturbations introduced by methoxy groups in influencing the properties of synthesized compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Materials Science Applications

Compounds with bromine and methoxy groups have found applications in materials science, particularly in the development of liquid crystalline and fire retardant materials. Jamain et al. (2020) synthesized novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. These compounds, which include various terminal substituents such as heptyl, nonyl, decyl, among others, exhibited smectic A phase and improved fire retardant properties, demonstrating the potential of brominated and methoxylated compounds in advanced material applications (Jamain, Khairuddean, & Tay, 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, in a Suzuki–Miyaura coupling, the compound could act as a boron reagent .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its use in various chemical reactions, such as carbon-carbon bond forming reactions .

properties

IUPAC Name

5-(3-bromocyclopentyl)-1,2-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O/c1-16-11-6-8(5-10(14)12(11)15)7-2-3-9(13)4-7/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESLGVPDQDEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCC(C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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